Superior Cellular Tolerability in A-T Cells vs. RTC13/RTC14
GJ103 sodium salt demonstrates read-through activity across all three premature termination codon (PTC) types—TGA, TAG, and TAA—comparable to that of the established read-through compounds RTC13 and RTC14, as confirmed by FC-ATMpSer1981 and IRIF assays [1]. However, a critical differentiation emerges in cellular tolerability: GJ103 sodium salt is significantly better tolerated by Ataxia Telangiectasia (A-T) cells than RTC13 and RTC14, exhibiting no obvious cytotoxicity at concentrations as high as 300 µM, whereas RTC13 and RTC14 show reduced tolerability in the same cellular context . This quantitative difference in the non-cytotoxic concentration window provides a clear procurement rationale for studies requiring prolonged compound exposure or high experimental concentrations.
| Evidence Dimension | Read-Through Activity and Cellular Tolerability |
|---|---|
| Target Compound Data | Comparable read-through activity to RTC13/RTC14 across TGA/TAG/TAA PTCs; No obvious cytotoxicity up to 300 µM |
| Comparator Or Baseline | RTC13 and RTC14: Comparable read-through activity; Lower tolerability in A-T cells (quantitative data not reported, but described as 'more tolerable') |
| Quantified Difference | GJ103 exhibits a >300 µM non-cytotoxic concentration window in A-T cells; RTC13 and RTC14 are less well-tolerated. |
| Conditions | AT153LA cells with homozygous TGA mutation; 4-day exposure; assessed by FC-ATMs1981 assay for activity and cytotoxicity assays up to 300 µM. |
Why This Matters
This establishes GJ103 sodium salt as the preferred choice for experiments in A-T cell models or any study requiring a wide safety margin for prolonged read-through compound exposure, where RTC13/RTC14 may introduce confounding cytotoxicity.
- [1] Du, L., et al. A new series of small molecular weight compounds induce read through of all three types of nonsense mutations in the ATM gene. Mol Ther. 2013;21(9):1653-60. View Source
